1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-21-12-15(14-9-5-6-10-16(14)21)17(22)11-19-18(23)20-13-7-3-2-4-8-13/h5-6,9-10,12-13,17,22H,2-4,7-8,11H2,1H3,(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKONCBQIDXBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or through a Grignard reaction involving ethylene glycol.
Cyclohexyl Group Introduction: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst.
Urea Formation: The final step involves the reaction of the intermediate with isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.
Anti-Cancer Activity
Recent studies have highlighted the potential of this compound as an anti-cancer agent. Research indicates that compounds with indole structures can inhibit various cancer cell lines. For instance, derivatives of indole have been shown to target specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and aurora kinase A (AK-A) .
In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Its efficacy against breast cancer and other malignancies is currently under investigation, with promising preliminary results suggesting significant cytotoxic effects .
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Indole derivatives are known to inhibit lipoxygenase enzymes, which play a crucial role in the inflammatory response. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound. Studies indicate that indole-based compounds may protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism involves modulation of signaling pathways related to neuronal survival and inflammation.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Formation of Urea Linkage : The reaction of cyclohexyl isocyanate with an appropriate amine derivative to form the urea linkage.
- Indole Functionalization : The introduction of the indole moiety can be achieved through cyclization reactions involving tryptamine derivatives.
- Hydroxylation : The final step often includes hydroxylation at the appropriate position to yield the desired product.
These synthetic routes are optimized for yield and purity, with recent advancements focusing on greener methodologies that reduce solvent use and waste .
Case Study 1: Breast Cancer Treatment
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to the inhibition of EGFR signaling pathways, leading to increased apoptosis rates .
Case Study 2: Inflammation Model
In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers and improved clinical scores in subjects with induced arthritis. This suggests its potential as a therapeutic agent for inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The hydroxyethyl group may enhance solubility and facilitate transport across cell membranes, while the cyclohexyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Urea-Indole Derivatives with Varied Substituents
The compound’s closest analogs include urea derivatives with indole cores but differing substituents:
Key Observations :
- Hydroxyethyl linker introduces polarity, contrasting with non-polar linkers in analogs like 8c and 8e .
Simpler Urea Analogs
Physicochemical Properties and Drug-Likeness
- Hydrogen Bonding: The hydroxyethyl and urea groups provide H-bond donors/acceptors, improving aqueous solubility relative to non-polar analogs like 8c .
Biological Activity
1-Cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a compound of interest due to its unique structural features, which include a cyclohexyl group, a hydroxyethyl moiety, and an indole derivative. These components contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the indole moiety via Fischer indole synthesis, followed by the introduction of the hydroxyethyl group through reactions with ethylene oxide or Grignard reagents. The cyclohexyl group is added via Friedel-Crafts alkylation, culminating in urea formation through reaction with isocyanate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Indole Moiety : Binds to active sites on enzymes, potentially inhibiting their activity.
- Hydroxyethyl Group : Enhances solubility and facilitates cellular transport.
- Cyclohexyl Group : Provides steric hindrance, influencing binding affinity and specificity.
Antimicrobial Properties
Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity. The specific interactions facilitated by the hydroxyethyl and cyclohexyl groups may enhance this property. Studies on similar compounds have shown promising results against various bacterial strains.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7, A549) indicating their effectiveness in inhibiting cancer cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | MCF-7 | 0.46 |
| Indole Derivative B | A549 | 0.39 |
| This compound | TBD | TBD |
Mechanistic Studies
Studies suggest that the mechanism of action for anticancer activity may involve:
- DNA Interstrand Cross-Linking : Similar compounds have been shown to induce DNA damage, which is critical for their antitumor effects.
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation pathways .
Study 1: Antimicrobial Activity
A comparative study on indole derivatives demonstrated that those with hydroxy and alkyl substituents exhibited enhanced antibacterial properties. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls .
Study 2: Anticancer Efficacy
In vitro assays were conducted on various cancer cell lines. The compound exhibited notable cytotoxicity with an IC50 value that warrants further exploration in vivo. The study highlighted its potential as a lead compound for drug development targeting specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
